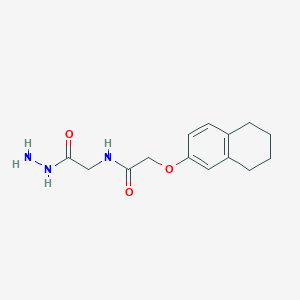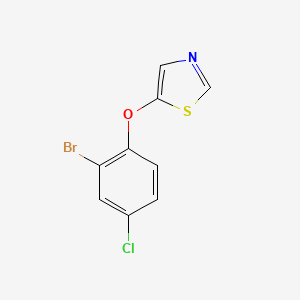
5-(2-Bromo-4-chlorophenoxy)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromo-4-chlorophenoxy)thiazole is a heterocyclic compound that contains both bromine and chlorine atoms attached to a phenoxy group, which is further connected to a thiazole ring Thiazole rings are known for their aromaticity and are found in various biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4-chlorophenoxy)thiazole typically involves the reaction of 2-bromo-4-chlorophenol with thiazole derivatives. One common method includes the use of a base such as sodium ethoxide to facilitate the reaction. The reaction conditions often require heating and the use of solvents like ethanol or dimethylformamide to dissolve the reactants and promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-4-chlorophenoxy)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-(2-Bromo-4-chlorophenoxy)thiazole has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-4-chlorophenoxy)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The presence of bromine and chlorine atoms can also affect the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromothiazole: Similar structure but lacks the phenoxy group.
2-Bromo-4-chlorophenol: Contains the bromine and chlorine atoms but lacks the thiazole ring.
Thiazole Derivatives: Various thiazole derivatives with different substituents.
Uniqueness
5-(2-Bromo-4-chlorophenoxy)thiazole is unique due to the combination of the phenoxy group with bromine and chlorine atoms attached to a thiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C9H5BrClNOS |
|---|---|
Molecular Weight |
290.56 g/mol |
IUPAC Name |
5-(2-bromo-4-chlorophenoxy)-1,3-thiazole |
InChI |
InChI=1S/C9H5BrClNOS/c10-7-3-6(11)1-2-8(7)13-9-4-12-5-14-9/h1-5H |
InChI Key |
YSCDCKISCYIALN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-Fluoro-[1,1'-biphenyl]-3,4-diamine](/img/structure/B13926245.png)
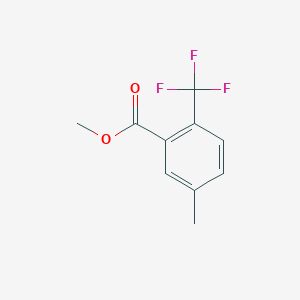
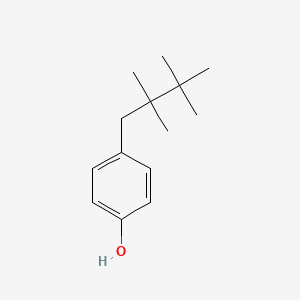
![7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13926260.png)
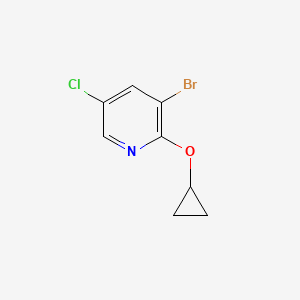

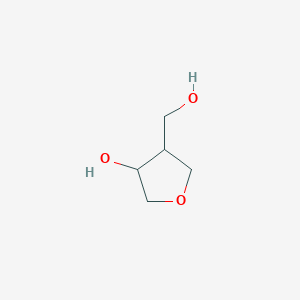
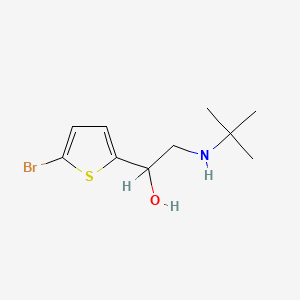
![2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13926304.png)
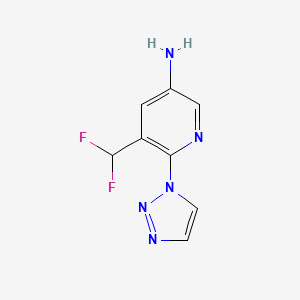
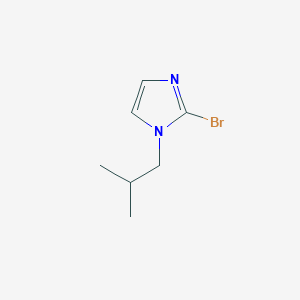
![3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13926328.png)
